molecular formula C17H18N2O4 B10813334 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone

1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone

Cat. No.: B10813334
M. Wt: 314.34 g/mol
InChI Key: QBNSURAFHYZPGW-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone is a complex organic compound that features a furan ring, a piperazine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride. This intermediate is then reacted with piperazine to form the furan-2-carbonyl-piperazine derivative. The final step involves the reaction of this derivative with 2-phenoxyacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanol.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-methoxy-ethanone: Similar structure but with a methoxy group instead of a phenoxy group.

    1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-ethoxy-ethanone: Similar structure but with an ethoxy group instead of a phenoxy group.

Uniqueness

1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenoxy-ethanone is unique due to the presence of the phenoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its distinct biological activities compared to similar compounds.

Properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-16(13-23-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNSURAFHYZPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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